

A Comparative Guide to Analytical Standards of DL-Cystathionine Dihydrochloride

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Compound of Interest

Compound Name: *DL-Cystathionine dihydrochloride*

Cat. No.: *B10861756*

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For researchers, scientists, and professionals in drug development, the selection of a suitable analytical standard is a critical step to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of commercially available analytical standards for **DL-Cystathionine dihydrochloride**, along with detailed experimental protocols for its analysis and stability assessment.

Comparison of Commercial Standards

The quality and purity of an analytical standard are paramount. Below is a comparison of commercially available standards for cystathionine, including the DL-racemic mixture and the L-isomer. It is important to note that DL-Cystathionine is a mixture of four isomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine.

| Supplier | Product Name | Purity | Analytical Method(s) |
|-------------------|--|---|---|
| MedChemExpress | L-Cystathionine dihydrochloride (Standard) | 99.87% (HPLC), 99.14% (qNMR) [1] | HPLC, 1H NMR, MS [1] |
| Bertin Bioreagent | DL-Cystathionine (hydrochloride) | ≥95% | Not specified |
| LGC Standards | L-(+)-Cystathionine | >95% | HPLC |
| Sigma-Aldrich | L-Cystathionine | ≥98% | TLC |
| InvivoChem | DL-Cystathionine | ≥98% | Not specified |

Note: The Certificate of Analysis for the MedChemExpress L-Cystathionine dihydrochloride standard provides the most detailed information regarding its purity and characterization.[\[1\]](#) For **DL-Cystathionine dihydrochloride**, purity specifications are more general. Researchers should request a lot-specific Certificate of Analysis from the supplier for detailed purity information.

Alternative Analytical Standards

As DL-Cystathionine is a mixture of stereoisomers, the individual isomers can also be utilized as analytical standards, particularly for stereospecific assays.

- L-Cystathionine: This is the most common and well-characterized isomer. Several suppliers offer high-purity L-Cystathionine and its dihydrochloride salt.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- DL-Allocystathionine: This diastereomer of cystathionine is also available commercially and can be used as a reference material.

The choice of standard will depend on the specific requirements of the analytical method, such as the need to resolve and quantify individual stereoisomers.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for amino acid analysis and is suitable for determining the purity of **DL-Cystathionine dihydrochloride**. Since underivatized amino acids often exhibit poor retention in reversed-phase chromatography and lack a strong UV chromophore, pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is commonly employed.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m).

Reagents:

- **DL-Cystathionine dihydrochloride** standard and sample.
- Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.
- Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).
- Derivatization reagent (e.g., OPA/FMOC).
- High-purity water and solvents.

Procedure:

- Standard and Sample Preparation:
 - Accurately weigh and dissolve the **DL-Cystathionine dihydrochloride** standard in a suitable solvent (e.g., water or dilute acid) to prepare a stock solution.
 - Prepare a series of calibration standards by diluting the stock solution.
 - Prepare the sample solution at a similar concentration.

- Derivatization (Pre-column):
 - Follow a validated protocol for the chosen derivatization reagent (e.g., OPA or FMOC). This typically involves mixing the sample/standard with the reagent and a buffer and allowing the reaction to proceed for a specific time.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient elution is typically used. An example gradient is:
 - 0-2 min: 10% B
 - 2-20 min: 10-60% B
 - 20-25 min: 60-10% B
 - 25-30 min: 10% B
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at a wavelength appropriate for the derivative (e.g., 338 nm for OPA) or fluorescence detection.
- Data Analysis:
 - Integrate the peak areas of the cystathionine derivative in the chromatograms of the standards and the sample.
 - Construct a calibration curve by plotting peak area against concentration for the standards.
 - Determine the concentration of DL-Cystathionine in the sample from the calibration curve and calculate the purity.

Identity Confirmation and Purity by LC-MS/MS

This protocol provides a highly specific and sensitive method for the identification and quantification of DL-Cystathionine.

Instrumentation:

- Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Reversed-phase C18 or HILIC column.

Reagents:

- **DL-Cystathionine dihydrochloride** standard and sample.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- High-purity water and solvents.

Procedure:

- Standard and Sample Preparation:
 - Prepare standard and sample solutions as described in the HPLC protocol. Derivatization is often not necessary for LC-MS analysis.
- LC-MS/MS Conditions:
 - Column: C18 or HILIC column.
 - Mobile Phase: A suitable gradient to achieve good retention and peak shape.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - MS/MS Detection: Monitor the precursor-to-product ion transitions for cystathionine. The exact m/z values will depend on the ionization state.
- Data Analysis:

- Confirm the identity of DL-Cystathionine by comparing the retention time and the mass spectrum of the sample with that of the analytical standard.
- Quantify the purity by comparing the peak area of the sample to that of the standard of a known concentration.

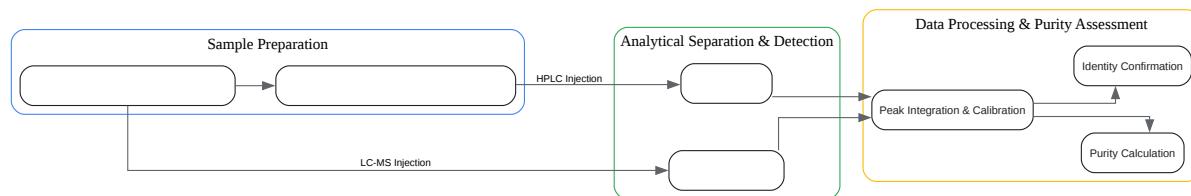
Stability-Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method that can separate the intact drug from its degradation products.

Procedure:

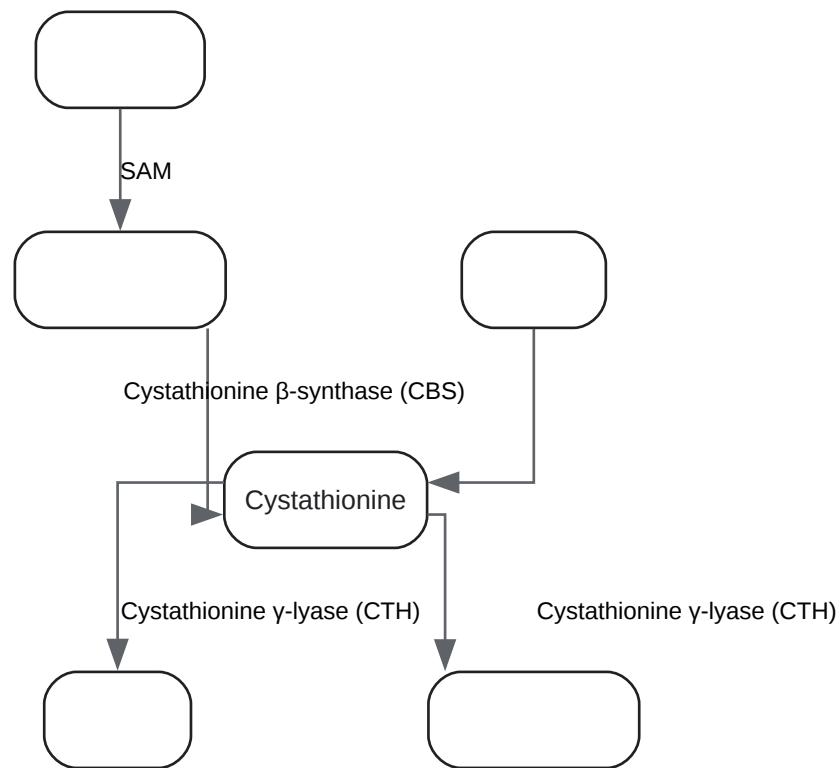
- Stress Conditions: Subject the **DL-Cystathionine dihydrochloride** to a range of stress conditions as recommended by ICH guidelines. The goal is to achieve 5-20% degradation.[\[3\]](#)
 - Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
 - Oxidation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: 105°C for 48 hours.
 - Photostability: Expose to light according to ICH Q1B guidelines.
- Analysis of Stressed Samples:
 - Analyze the stressed samples using the developed HPLC or LC-MS method.
- Method Validation:
 - Validate the analytical method to demonstrate that it is specific, accurate, precise, and linear for the analysis of **DL-Cystathionine dihydrochloride** and its degradation products. Peak purity analysis should be performed to ensure that the main peak is free from co-eluting degradants.

Visualizations



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Analytical Workflow for DL-Cystathionine Dihydrochloride



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Transsulfuration Pathway Involving Cystathionine

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